3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine
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Overview
Description
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is a compound that features a bicyclic structure with a nitrogen atom and two fluorine atoms. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Azabicyclo[22One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include mild temperatures and the use of specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Known for its biological activities and used in the synthesis of tropane alkaloids.
Uniqueness
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is unique due to the presence of the difluoropropan-1-amine moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C10H18F2N2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(2-azabicyclo[2.2.2]octan-2-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-8-1-3-9(14)4-2-8/h8-9H,1-7,13H2 |
InChI Key |
AKFWSXHBUARGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CN2CC(CN)(F)F |
Origin of Product |
United States |
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